![molecular formula C17H13NO4S B6424417 N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2034488-18-9](/img/structure/B6424417.png)

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

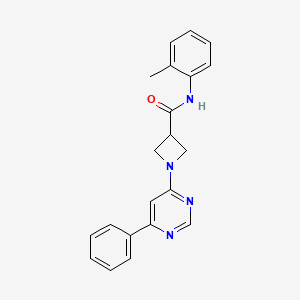

The compound “N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a furan, and a benzodioxole . These types of compounds often have interesting chemical and physical properties and can be used in various applications, such as in the development of pharmaceuticals or materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual ring systems, followed by their coupling . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a benzodioxole ring (a fused ring system consisting of a benzene ring and a dioxole ring). The presence of these heteroatoms (sulfur and oxygen) can have a significant impact on the compound’s chemical reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of heteroatoms and the specific arrangement of the atoms in the molecule can affect properties such as polarity, solubility, melting point, boiling point, and reactivity .Mécanisme D'action

The mechanism of action of Tf-Dioxole is complex and is still being studied. It is believed to form strong complexes with other molecules, which can then be used to catalyze various reactions. Additionally, it has been shown to interact with various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Furthermore, it has been shown to interact with various receptors in the body, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.

Biochemical and Physiological Effects

The biochemical and physiological effects of Tf-Dioxole are still being studied. However, it has been shown to interact with various enzymes and receptors in the body, which can result in a variety of effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can result in an increased risk of drug-drug interactions. Additionally, it has been shown to interact with various receptors in the body, including the serotonin and dopamine receptors, which can result in changes in mood and behavior.

Avantages Et Limitations Des Expériences En Laboratoire

Tf-Dioxole has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored for long periods of time without degradation. Additionally, it is soluble in a variety of organic solvents, which makes it easy to use in various reactions. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in the presence of light, heat, and oxygen, which can result in the formation of unwanted byproducts. Additionally, it is toxic and should be handled with care.

Orientations Futures

The use of Tf-Dioxole in the synthesis of various pharmaceuticals, polymers, and materials is an area of active research. In the future, it may be used in the synthesis of new drugs, polymers, and materials for use in biomedical applications. Additionally, it may be used to develop new catalysts for the synthesis of various organic compounds. Furthermore, it may be used to develop new drug delivery systems and tissue engineering materials. Finally, it may be used to study the mechanism of action of various enzymes and receptors in the body, which could lead to the development of new drugs and therapies.

Méthodes De Synthèse

Tf-Dioxole can be synthesized via a multi-step process involving the use of a variety of reagents, catalysts, and solvents. The first step involves the reaction of thiophene-2-carboxaldehyde with furan-2-carboxylic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is then followed by the addition of a suitable catalyst, such as palladium chloride, to form the desired product. The final step involves the addition of a solvent, such as methanol, to the reaction mixture, which results in the formation of Tf-Dioxole.

Applications De Recherche Scientifique

Tf-Dioxole has numerous scientific applications, including its use in the synthesis of various pharmaceuticals, polymers, and materials. It has been used in the synthesis of various drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory drugs. It has also been used in the synthesis of polymers and materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Additionally, it has been studied for its potential use in the development of new catalysts for the synthesis of various organic compounds.

Propriétés

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c19-17(11-3-5-13-15(8-11)21-10-20-13)18-9-12-4-6-14(22-12)16-2-1-7-23-16/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFPVFSEDWRGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide](/img/structure/B6424336.png)

![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B6424343.png)

![N-({[2,4'-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B6424351.png)

![N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6424354.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B6424369.png)

![2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B6424396.png)

![3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6424398.png)

![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6424401.png)

![5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide](/img/structure/B6424407.png)

![8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6424411.png)

![2-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide](/img/structure/B6424412.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B6424419.png)